molecular formula C10H16ClNS B3084875 N-Methyl-3-(phenylthio)-1-propanamine hydrochloride CAS No. 114458-66-1

N-Methyl-3-(phenylthio)-1-propanamine hydrochloride

Cat. No.: B3084875
CAS No.: 114458-66-1
M. Wt: 217.76 g/mol
InChI Key: CCESALWCJQJVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(phenylthio)-1-propanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylthio group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(phenylthio)-1-propanamine hydrochloride typically involves the reaction of N-methyl-3-chloropropanamine with thiophenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the phenylthio group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(phenylthio)-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to remove the phenylthio group, yielding N-methylpropanamine.

    Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: N-methylpropanamine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

N-Methyl-3-(phenylthio)-1-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Methyl-3-(phenylthio)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-(phenylthio)-1-propanamine: The non-hydrochloride form of the compound.

    N-Methyl-3-(phenylsulfonyl)-1-propanamine: An oxidized derivative with a sulfone group.

    N-Methyl-3-(phenylthio)-2-propanamine: A structural isomer with the phenylthio group attached to a different carbon.

Uniqueness

N-Methyl-3-(phenylthio)-1-propanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

IUPAC Name

N-methyl-3-phenylsulfanylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCESALWCJQJVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.